
Picrotina
Descripción general
Descripción
Picrotin is an active compound and one of the components of picrotoxin, an antagonist of GABAA receptors (GABAARs) and glycine receptors (GlyRs) . It has sensitivity for GlyRs with IC50 values ranging from 5.2 μM to 106 μM .
Molecular Structure Analysis
Picrotin has a molecular formula of C15H18O7 and a molecular weight of 310.3 . It’s a part of the terpenoids class of compounds .Chemical Reactions Analysis
Picrotoxinin, the active component of picrotoxin, hydrolyzes quickly into picrotoxic acid . More detailed information about the chemical reactions involving Picrotin was not found in the search results.Physical And Chemical Properties Analysis
Picrotin is a solid substance with a molecular weight of 310.3 . It’s soluble in DMSO . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Investigación Proteómica
Picrotina: se ha identificado como un componente en la investigación proteómica, donde puede desempeñar un papel en la identificación y cuantificación de proteínas dentro de una célula u organismo. Esto es crucial para comprender las interacciones de proteínas, las modificaciones postraduccionales y las vías de proteínas en diversas enfermedades .
Nanotecnología en la Industria Alimentaria
En la industria alimentaria, This compound podría estar involucrada en el desarrollo de nanopartículas a base de proteínas. Estas nanopartículas pueden encapsular sustancias bioactivas, mejorando su solubilidad, estabilidad y biodisponibilidad, lo cual es esencial para mejorar los beneficios para la salud y la calidad de los productos alimenticios .
Aplicaciones de Impresión 3D
This compound: puede encontrar aplicaciones en el campo de la impresión 3D, particularmente en el desarrollo de tintas a base de proteínas. Estas tintas se pueden utilizar para crear productos alimenticios, diseñar medicamentos y desarrollar soluciones de empaque inteligentes que respondan a los estímulos ambientales .
Aplicaciones Médicas
En medicina, This compound es parte de la Picrotoxina, que se ha utilizado como estimulante del SNC y como antídoto para la intoxicación por barbitúricos. Su papel en el antagonismo de los receptores GABA la convierte en un compuesto de interés para intervenciones terapéuticas y como herramienta de investigación en farmacología .
Química Analítica
This compound: sirve como un estándar analítico en cromatografía y espectrometría de masas. Sus propiedades la hacen adecuada para la cromatografía líquida de alta eficacia (HPLC) y la cromatografía de gases (GC), ayudando en el análisis de alimentos, bebidas, muestras forenses y productos veterinarios .
Aplicaciones Ambientales
Si bien las referencias directas a This compound en aplicaciones ambientales son limitadas, su compuesto principal, la Picrotoxina, se ha utilizado tradicionalmente como pesticida. Esto sugiere posibles vías para la investigación sobre el papel de This compound en la agricultura sostenible y las estrategias de control de plagas .
Mecanismo De Acción
Target of Action
Picrotin primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Picrotin acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing the permeability of the chloride ion channel . This action promotes an inhibitory influence on the target neuron .
Biochemical Pathways
The primary biochemical pathway affected by Picrotin is the GABAergic pathway . By blocking the GABA A receptors, Picrotin inhibits the action of the inhibitory neurotransmitter GABA (gamma aminobutyric acid), leading to increased neuronal excitability .
Pharmacokinetics
It’s known that picrotin is a component of picrotoxin, which has been found to hydrolyze quickly into picrotoxic acid and has a short in vivo half-life . It is moderately brain penetrant with a brain/plasma ratio of 0.3 .
Result of Action
The antagonistic action of Picrotin on GABA A receptors results in convulsant effects , as it blocks the inhibitory influence of GABA on neuronal activity . This can lead to increased neuronal excitability, potentially causing seizures and respiratory paralysis in high enough doses .
Safety and Hazards
Picrotin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFFICCPKWYML-QCGISDTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274161 | |
| Record name | Picrotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21416-53-5 | |
| Record name | Picrotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICROTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Picrotin?
A1: Picrotin primarily targets glycine receptors (GlyRs) [, , , , , , , ]. These receptors are ligand-gated chloride channels found in the central nervous system, playing a crucial role in inhibitory neurotransmission.
Q2: How does Picrotin interact with GlyRs?
A2: Picrotin acts as an antagonist at GlyRs, meaning it inhibits their function [, , , , , , , ]. It binds to a site within the receptor's pore, blocking the flow of chloride ions that would normally occur upon glycine binding [, ].
Q3: Is Picrotin's antagonism of GlyRs use-dependent?
A3: Unlike its effect on some other receptors like GABAA receptors, Picrotin antagonism of the α1 homomeric GlyR is not use-dependent [, ]. This means its blocking action is not influenced by prior receptor activation.
Q4: Does Picrotin discriminate between different GlyR subtypes?
A4: Yes, research indicates that Picrotin exhibits some subtype selectivity. While it effectively inhibits α1 homomeric GlyRs, it shows reduced potency at α2 and α3 homomeric GlyRs, similar to its action on most GABAA receptors [].
Q5: How does the presence of the β subunit in GlyRs affect Picrotin's action?
A5: Interestingly, incorporating the β subunit into GlyRs reduces Picrotin's inhibitory potency []. This suggests that the β subunit influences the conformation of the Picrotin binding site, affecting its interaction with the receptor.
Q6: Does Picrotin interact with any other receptors besides GlyRs?
A6: While Picrotin is generally considered a selective GlyR antagonist, some studies suggest a potential interaction with GABAA receptors, albeit with lower potency compared to GlyRs [, ].
Q7: What is the molecular formula and weight of Picrotin?
A7: Picrotin's molecular formula is C15H18O7, and its molecular weight is 310.3 g/mol [, ].
Q8: How does Picrotin's structure differ from Picrotoxinin?
A8: Picrotin and Picrotoxinin share a core structure but differ in one key aspect. Picrotin possesses a dimethylmethanol group, while Picrotoxinin has an isopropenyl group at the same position []. This subtle difference significantly impacts their pharmacological properties.
Q9: What is known about the stability of Picrotin under various conditions?
A9: Research suggests that Picrotin is stable during yogurt manufacture and storage, even after pasteurization at 85°C for 30 minutes []. This indicates potential stability under certain food processing conditions.
Q10: Does Picrotin exhibit any catalytic properties?
A10: Current research primarily focuses on Picrotin's interaction with GlyRs. There is limited information available regarding any inherent catalytic properties of the molecule.
Q11: Have computational methods been employed to study Picrotin?
A11: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling have been used to determine the conformation of Picrotin in solution []. This technique provides valuable insights into its three-dimensional structure and potential interactions with target proteins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




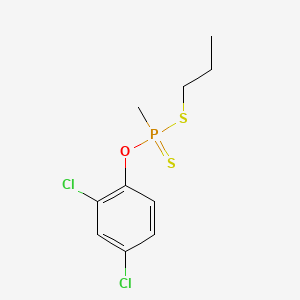
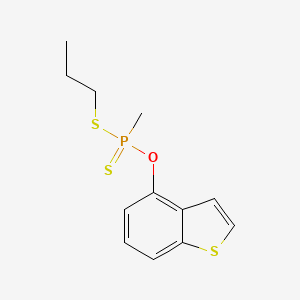
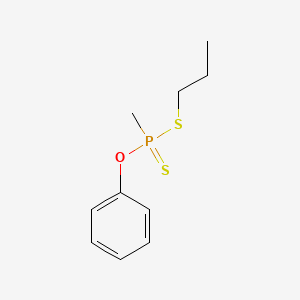
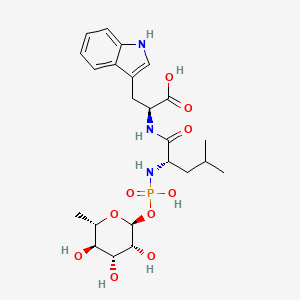
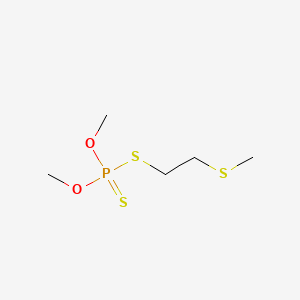

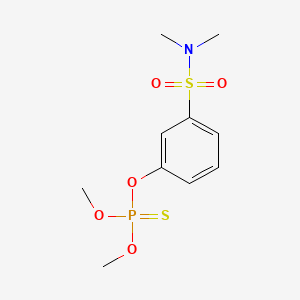


![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)


![4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1677735.png)